molecular formula C4H2BrIN2O B2454064 5-bromo-3-iodopyrazin-2-ol CAS No. 1666129-10-7

5-bromo-3-iodopyrazin-2-ol

Cat. No.: B2454064
CAS No.: 1666129-10-7
M. Wt: 300.881
InChI Key: RMTOFKYLKLMHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-iodopyrazin-2-ol is a heterocyclic compound that contains both bromine and iodine atoms attached to a pyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-iodopyrazin-2-ol typically involves the iodination of a brominated pyrazinone precursor. One common method is the reaction of 5-bromo-1H-pyrazin-2-one with iodine in the presence of a suitable oxidizing agent, such as N-iodosuccinimide (NIS). The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-iodopyrazin-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

    Oxidation/Reduction: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyrazinone ring.

Scientific Research Applications

5-bromo-3-iodopyrazin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-iodopyrazin-2-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrazin-2-one: Lacks the iodine atom, making it less versatile in certain reactions.

    3-Iodo-1H-pyrazin-2-one: Lacks the bromine atom, which can affect its reactivity and binding properties.

    5-Chloro-3-iodo-1H-pyrazin-2-one: Similar structure but with chlorine instead of bromine, which can influence its chemical behavior.

Uniqueness

5-bromo-3-iodopyrazin-2-ol is unique due to the presence of both bromine and iodine atoms, which provide a combination of reactivity and binding properties that are not found in compounds with only one halogen atom. This dual-halogen structure allows for a wider range of chemical modifications and applications.

Properties

IUPAC Name

5-bromo-3-iodo-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTOFKYLKLMHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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